molecular formula C19H38O B165413 2-Nonadecanone CAS No. 629-66-3

2-Nonadecanone

Cat. No. B165413
CAS RN: 629-66-3
M. Wt: 282.5 g/mol
InChI Key: IEDKVDCIEARIIU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Nonadecanone consists of 19 carbon atoms, 38 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C19H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h3-18H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Nonadecanone has a molecular weight of 282.5044 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Biofuel and Chemical Feedstock Production

Sinha, Kumar, and Singh (2013) demonstrated that 2-nonadecanone is a constituent of the biofuel produced through the thermal pyrolysis of linseed seeds. This biofuel, containing compounds like 2-nonadecanone, can be used both as an energy source and as a valuable chemical feedstock, comparable to petroleum fractions (Sinha, Kumar, & Singh, 2013).

Photoreactivity Studies

Weiss, Chandrasekhar, and Vilalta (1993) investigated the photoproduct ratios from Norrish II reactions of 2-nonadecanone, revealing insights into its behavior in different phases like melt and solid phases. This research enhances understanding of the chemical's photoreactivity under various conditions (Weiss, Chandrasekhar, & Vilalta, 1993).

Insecticidal Properties

A study by Williams et al. (1980) identified 2-tridecanone, a similar compound, as an insecticide isolated from the wild tomato. While not directly on 2-nonadecanone, this research suggests potential for related compounds in pest control applications (Williams, Kennedy, Yamamoto, Thacker, & Bordner, 1980).

Study of Molecular Dynamics

Brustolon et al. (1996) explored the molecular dynamics of 2-nonadecanone in inclusion compounds. Their work, which used EPR spectroscopy, contributes to understanding the behavior of this compound under different physical conditions, such as in hydrogen bonding environments (Brustolon, Maniero, Marcomini, & Segre, 1996).

Antidepressant Potential

Lee and Hyun (2018) discovered that 2-nonadecanone (NAC) exhibited antidepressant effects in a study on rats. They found that NAC treatment reduced immobility in forced swimming tests and decreased cytokine levels, suggesting its potential use in treating depression (Lee & Hyun, 2018).

Thermodynamic Studies in Solution

Meyer and Gens (1977) studied the thermodynamic properties of various solutes, including 2-nonadecanone, in different solvents. This research provides valuable information on the interaction of 2-nonadecanone with other chemicals and its role in thermodynamics (Meyer & Gens, 1977).

Safety And Hazards

According to the safety data sheet, when handling 2-Nonadecanone, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Relevant Papers One relevant paper titled “2-Nonadecanone Alleviates Depression through Inflammation Relief in SD Rat” suggests that 2-Nonadecanone may have potential antidepressant effects through inflammation relief . The study found that 2-Nonadecanone dose-dependently decreased immobility in the Forced Swimming Test (FST), suggesting an antidepressant effect . The study also found that this antidepressant effect may be related to the anti-inflammatory effect of 2-Nonadecanone .

properties

IUPAC Name

nonadecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDKVDCIEARIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212077
Record name Nonadecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nonadecanone

CAS RN

629-66-3
Record name 2-Nonadecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonadecan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonadecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonadecan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
845
Citations
GH Lee, KY Hyun - Biomedical Science Letters, 2018 - bslonline.org
… However, there have been few studies on the 2-nonadecanone (NAC), the fatty acid component of Fomes fomentarius . This substance is expected to have an effective oxidizing effect …
Number of citations: 2 www.bslonline.org
KY Hyun, HJ Seong, HY Jo, JW Kim, HN Kim… - 한국실험동물학회학술 …, 2018 - dbpia.co.kr
Previous experiments have shown that oral administration of Fomes fomentarius extract has a sedative effect on depressed animals. 2-Nonadecanone (NAC) is a bioactive substance …
Number of citations: 0 www.dbpia.co.kr
C Gnanasunderam, H Young, R Hutchins - Journal of chemical ecology, 1985 - Springer
… GC-MS analysis on the hydrogenated product had a molecular ion at m/z 282 and a fragmentation pattern which corresponded to the the published spectrum of 2-nonadecanone. This …
Number of citations: 16 link.springer.com
EF Meyer, TH Gens - The Journal of Chemical Thermodynamics, 1977 - Elsevier
… In order to provide reliable data relevant to these important questions, we have extended our study of the same 17 solutes to 2 more solvents: 2-nonadecanone (2-K) and eicosanyl …
Number of citations: 10 www.sciencedirect.com
CR Figueiredo, AL Matsuo, MH Massaoka… - Advanced …, 2014 - ncbi.nlm.nih.gov
… The alkene 1-docosene, the alcohols 1-eicosanol, 1-docosanol and 1-hexacosanol, and the ketones 2-heptadecanone and 2-nonadecanone were identified. With chain lengths of C20 …
Number of citations: 25 www.ncbi.nlm.nih.gov
FE Anba-Lurot, M Guiliano, P Doumenq… - International journal …, 1996 - Taylor & Francis
… We also observed by GC (using 2-nonadecanone as internal standard) that the quantities of these principal photoproducts decreased with irradiation time. In the total ion chromatogram …
Number of citations: 10 www.tandfonline.com
S Jeeva, AS Krishnamoorthy - Madras Agricultural Journal, 2018 - masujournal.org
… [4’,5’-d]pyridazine; squalene and 2-Nonadecanone 2,4-dinitrophenylhydrazine. Among these … [4’,5’-d]pyridazine; squalene; 2-nonadecanone 2,4-dinitrophenylhydrazine are have been …
Number of citations: 8 masujournal.org
SO Mihigo, IB Masesane, K Sichilongo… - International Journal of …, 2015 - researchgate.net
… and pentadecanal (7,29%) for the hexane extract, and 2nonadecanone (61,81%), methylhexadecanoate (5,16%), 1-undecanol (3,19%), 1-hexadecanol (2,52%) and tridecane (2,03%) …
Number of citations: 4 www.researchgate.net
KY Hyun, GH Lee - 한국실험동물학회학술발표대회논문집, 2018 - dbpia.co.kr
Previous experiments have shown that oral administration of Fomes fomentarius extract has a sedative effect on depressed animals. 2-Nonadecanone (NAC) is a bioactive substance …
Number of citations: 0 www.dbpia.co.kr
JK Gal, JH Kim, D Kim, S Kang, KH Shin - Geochemical Journal, 2018 - jstage.jst.go.jp
… Note that we did not add squalane along with 2-nonadecanone prior to extraction since squalane will be eluted into the apolar fraction (fraction 1) during the column chromatography …
Number of citations: 1 www.jstage.jst.go.jp

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